Home > Products > Screening Compounds P94868 > N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-N-methylmethanesulfonamide
N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-N-methylmethanesulfonamide -

N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-N-methylmethanesulfonamide

Catalog Number: EVT-3634104
CAS Number:
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of mGluR5. [ [], [], [], [], [] ] It demonstrates efficacy in potentiating mGluR5-mediated responses in both recombinant and native systems, including in brain slice preparations. [ [], [] ] Unlike other mGluR5 PAMs that bind to the MPEP (2-Methyl-6-(phenylethynyl)pyridine) site, CPPHA acts through a novel allosteric site, [ [], [], [], [] ] leading to stimulus bias in mGlu5 signaling. [ [] ] This suggests that CPPHA can selectively modulate specific mGluR5-mediated physiological responses. [ [], [] ] CPPHA also acts as a PAM at mGluR1 but through a site distinct from that of other known mGluR1 PAMs. [ [] ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 is a potent and selective PAM of mGluR5. [ [], [], [] ] It potentiates mGluR5 responses by binding to the MPEP allosteric site, unlike CPPHA. [ [], [] ] This binding is evidenced by its sensitivity to MPEP site ligands and mutations that affect the MPEP site. [ [], [] ] VU-29 is also highly selective for mGluR5 over mGluR1, demonstrating its ability to differentiate between mGluR subtypes. [ [] ]

    Relevance: While VU-29 does not share a core phthalimide structure with N-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-N-methylmethanesulfonamide, it highlights the existence of multiple classes of mGluR5 PAMs with distinct binding sites and pharmacological profiles. [ [], [], [] ] The differing mechanisms of action between VU-29 (MPEP site binder) and CPPHA (novel site binder) suggest that N-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-N-methylmethanesulfonamide, with its structural similarity to CPPHA, might belong to a class of PAMs that interact with a site distinct from the MPEP site.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

    Compound Description: NCFP is a potent and efficacious mGluR5 PAM from the CPPHA series. [ [] ] Like CPPHA, it binds to a novel allosteric site distinct from the MPEP site and demonstrates subtype selectivity for mGluR5. [ [] ] Notably, NCFP exhibits stimulus bias in its effects on mGluR5-mediated responses, specifically not potentiating responses involved in hippocampal synaptic plasticity. [ [] ] This characteristic distinguishes NCFP from other MPEP site PAMs and underscores the potential for developing mGluR5 PAMs with tailored pharmacological profiles.

3,3′-Difluorobenzaldazine (DFB)

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: CDPPB is an mGluR5 PAM [ [], [] ] that also shows weak potentiation of mGluR1 at higher concentrations. [ [] ] It binds to the MPEP site on mGluR5, similar to DFB. [ [], [] ] Several CDPPB analogs exhibit PAM activity at both mGluR1 and mGluR5, highlighting the potential for cross-subtype activity within this chemical series. [ [] ]

    Compound Description: These three compounds, along with several CDPPB analogs, are identified as positive allosteric modulators of mGluR1. [ [] ] Despite their structural diversity, none of these compounds displace [3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127), a radioligand for the mGluR1 allosteric antagonist site. [ [] ] This suggests that they interact with a site distinct from the mGluR1 negative allosteric modulator site.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-Ethoxyphenyl)Methylidene]Benzohydrazide (6P)

    Compound Description: This lipophilic derivative of thalidomide is synthesized to enhance the characteristics and efficacy of thalidomide. [ [] ] It exhibits immunomodulatory and anti-inflammatory effects. [ [], [] ] Studies have shown that 6P binds to bovine serum albumin (BSA) at a specific site (sub-domain IIIA) through a spontaneous, enthalpy-driven interaction involving van der Waals forces and hydrogen bonding. [ [] ]

    Compound Description: This compound and its transition metal complexes (Cu+2, Co+2, Ni+2, Zn+2, Mn+2) were synthesized and evaluated for their antimicrobial activity against plant pathogens. [ [] ] The copper complexes showed the highest toxicity to fungi. [ [] ]

    Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity by assessing their ability to inhibit ferrous-induced lipid peroxidation in rat brain homogenate. [ [] ] The presence of electron-releasing groups (methyl, methoxy) or electron-withdrawing groups (chloro) on the phenyl or naphthyl rings enhanced the antioxidant activity of these compounds. [ [] ]

Properties

Product Name

N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-N-methylmethanesulfonamide

IUPAC Name

N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-N-methylmethanesulfonamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H16N2O4S/c1-18(24(2,22)23)13-9-7-12(8-10-13)11-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10H,11H2,1-2H3

InChI Key

JEHVAPASAHBZLY-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.